A Comprehensive Technical Guide to the Chemical Structure of 12-epi-Tadalafil
A Comprehensive Technical Guide to the Chemical Structure of 12-epi-Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure of 12-epi-Tadalafil, a critical stereoisomer and known impurity of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. Understanding the distinct structural nuances of 12-epi-Tadalafil is paramount for drug development, quality control, and regulatory compliance. This document outlines its stereochemistry in comparison to Tadalafil, presents key quantitative data, details relevant experimental protocols for its synthesis and characterization, and provides visualizations to clarify structural relationships.
Introduction to Tadalafil and its Stereoisomers
Tadalafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme found in the smooth muscle of the corpus cavernosum and other tissues.[1][2] Its chemical structure contains two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR).[3][4] The clinically approved and most pharmacologically active form is the (6R,12aR)-diastereomer, commonly known as Tadalafil.[5]
12-epi-Tadalafil is the epimer of Tadalafil at the 12a position. Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. In this case, 12-epi-Tadalafil has the (6R,12aS) configuration. It is also recognized as Tadalafil Impurity A in the European Pharmacopoeia (EP).[6]
Chemical Structure Elucidation
Tadalafil: The (6R,12aR) Diastereomer
The systematic IUPAC name for Tadalafil is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydro-1H-pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione.[1][7] Its structure is characterized by a pyrazinopyridoindole core, with the stereocenters located at the 6 and 12a positions, both having the R configuration in the active pharmaceutical ingredient.[2][8]
12-epi-Tadalafil: The (6R,12aS) Diastereomer
12-epi-Tadalafil shares the same molecular formula and mass as Tadalafil but differs in the spatial arrangement at the 12a carbon. Its IUPAC name is (6R,12aS)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione.[6] This inversion from R to S at the 12a position defines it as the C-12a epimer of Tadalafil.
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Molecular Weight: 389.40 g/mol [9]
Comparative Data Presentation
The following table summarizes the key identifiers and reported biological activity for Tadalafil and its 12a-epimer.
| Property | Tadalafil | 12-epi-Tadalafil |
| IUPAC Name | (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydro-1H-pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione[7] | (6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino(1',2':1,6)pyrido(3,4-b)indole-1,4-dione[6] |
| Common Name | Cialis, Adcirca | Tadalafil Impurity A, 12-epi-IC-351 |
| CAS Number | 171596-29-5[7] | 171596-27-3[9] |
| Stereochemistry | 6R, 12aR (cis)[5] | 6R, 12aS (trans)[3] |
| PDE5 Inhibition IC₅₀ | ~5 nM[5] | 0.09 µM (90 nM)[9][10] |
Experimental Protocols
Synthesis
The synthesis of Tadalafil and its stereoisomers, including 12-epi-Tadalafil, is often achieved via the Pictet-Spengler reaction.[11][12]
Protocol: Stereoselective Pictet-Spengler Reaction
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Reaction: D-tryptophan methyl ester is reacted with piperonal. The stereoselectivity of this reaction (cis/trans ratio) is highly dependent on the catalyst and solvent used. For instance, using benzoic acid as a catalyst in acetic acid can yield a cis/trans ratio of 92:8, while using nitromethane or acetonitrile as the solvent can improve the cis selectivity to as high as 99:1.[11]
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Epimerization: A base-catalyzed epimerization at the 12a-position can be performed to convert the (6R,12aR) cis-isomer (Tadalafil) into the (6R,12aS) trans-isomer (12-epi-Tadalafil). This is often achieved in a solvent containing DMSO.[11]
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Cyclization: The resulting tetrahydro-β-carboline intermediate is then reacted with chloroacetyl chloride, followed by cyclization with methylamine to form the final diketopiperazine ring structure of Tadalafil or its isomers.[12]
Analytical Characterization and Differentiation
Distinguishing between Tadalafil and 12-epi-Tadalafil requires stereospecific analytical techniques.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
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Column: An enantioselective column (e.g., a cyclodextrin-based chiral stationary phase) is required for separation.
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Mobile Phase: A suitable mobile phase, often a mixture of a buffer (e.g., Tris-acetic acid) and an organic modifier, is used.[4]
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Detection: UV detection is typically employed. The two diastereomers will exhibit different retention times, allowing for their separation and quantification.[13]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve a pure sample of the analyte in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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1D NMR: Acquire ¹H and ¹³C NMR spectra. While subtle differences in chemical shifts may be observed between the epimers, these are often insufficient for unambiguous assignment.
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2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for confirming the relative stereochemistry. For the cis-isomer (Tadalafil), a NOE correlation is expected between the protons at the 6 and 12a positions. This correlation will be absent or significantly weaker in the trans-isomer (12-epi-Tadalafil).[14]
Visualizing the Stereochemical Relationship
The following diagrams illustrate the core chemical structures and the stereochemical inversion that differentiates Tadalafil from 12-epi-Tadalafil.
Caption: 2D structures of Tadalafil and 12-epi-Tadalafil.
Caption: Logical relationship between Tadalafil and its C-12a epimer.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of non-charged tadalafil stereoisomers with cyclodextrins: capillary electrophoresis and nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tadalafil: 15 years' journey in male erectile dysfunction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tadalafil, (6R,12aS)- | C22H19N3O4 | CID 9821704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemignition.com [chemignition.com]
- 8. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 12-epi-Tadalafil (12-epi-IC-351) | PDE5抑制剂 | MCE [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis and the optical purity of tadalafil stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidation of the absolute configuration of a tadalafil analogue found as adulterant in a health supplement by mass spectrometry, chiroptical methods and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
